molecular formula C12H10ClNO B2758658 N-phenylmethyl-5-chloropyrrole-2-carboxaldehyde CAS No. 129461-23-0

N-phenylmethyl-5-chloropyrrole-2-carboxaldehyde

Cat. No. B2758658
CAS RN: 129461-23-0
M. Wt: 219.67
InChI Key: VYGUTOCEVYCZNY-UHFFFAOYSA-N
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Description

“N-phenylmethyl-5-chloropyrrole-2-carboxaldehyde” is a chemical compound with the molecular formula C12H10ClNO . Its molecular weight is 219.66700 .


Synthesis Analysis

Pyrrole-2-carboxaldehyde derivatives, which include “N-phenylmethyl-5-chloropyrrole-2-carboxaldehyde”, can be chemically produced by the strong acid-catalyzed condensation of glucose and amino acid derivatives . This synthesis was the first example of the preparation of a Py-2-C .


Molecular Structure Analysis

The molecular structure of “N-phenylmethyl-5-chloropyrrole-2-carboxaldehyde” consists of 12 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, and 1 nitrogen atom . The exact mass of the molecule is 219.04500 .


Chemical Reactions Analysis

Pyrrole-2-carboxaldehyde (Py-2-C) derivatives have been isolated from many natural sources, including fungi, plants (roots, leaves, and seeds), and microorganisms . The well-known diabetes molecular marker, pyrraline, which is produced after sequential reactions in vivo, has a Py-2-C skeleton .

Scientific Research Applications

Synthesis of Expanded Macrocycles

Research by Brückner et al. (1997) utilized pyrrole and benzaldehyde derivatives to produce 5-phenyldipyrromethane and 5,10-diphenyltripyrrane under acidic conditions. This process highlights the utility of N-phenylmethyl-5-chloropyrrole-2-carboxaldehyde-related compounds in synthesizing meso-phenyl substituted expanded macrocycles like meso-phenylsapphyrins and meso-hexaphenylhexaphyrin, which have potential applications in materials science and catalysis Brückner, Sternberg, Boyle, & Dolphin, 1997.

Heterocyclic beta-Chlorovinyl Aldehydes Synthesis

Majo and Perumal (1996) demonstrated a one-pot synthesis method for 3-chloro-1H-indole-2-carboxaldehydes using Vilsmeier reagent (DMF/POCl3). This method, which could potentially involve N-phenylmethyl-5-chloropyrrole-2-carboxaldehyde as an intermediate, showcases the compound's applicability in synthesizing heterocyclic beta-chlorovinyl aldehydes. These compounds are valuable in developing pharmaceuticals and agrochemicals due to their diverse biological activities Majo & Perumal, 1996.

properties

IUPAC Name

1-benzyl-5-chloropyrrole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO/c13-12-7-6-11(9-15)14(12)8-10-4-2-1-3-5-10/h1-7,9H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYGUTOCEVYCZNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=CC=C2Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-phenylmethyl-5-chloropyrrole-2-carboxaldehyde

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